(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (R-MTIQ) is a naturally occurring alkaloid found in various plants, such as Corydalis yanhusuo, which has been used in traditional Chinese medicine for centuries. R-MTIQ has been the focus of numerous scientific studies due to its potential therapeutic properties, including its ability to modulate neurotransmitter systems in the brain.
Applications De Recherche Scientifique
Neuroprotective Effects
- Neuroprotection Against Parkinson's Disease : (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline ((R)-1MeTIQ) shows potential as a neuroprotective agent, particularly in the context of Parkinson's disease. It has been found to protect dopaminergic neurons against dysfunction, a key feature of Parkinson's disease. This protective action is more effective in certain neuron types, such as tyrosine hydroxylase-positive neurons, and the effect appears to be stereoselective, favoring the (R)-enantiomer over the (S)-enantiomer. The mechanism of action may involve acting indirectly as an antioxidant, such as through the induction of antioxidative enzymes (Kotake et al., 2005).
Therapeutic Applications
- Cancer and CNS Disorders : Tetrahydroisoquinolines, including (R)-1MeTIQ, have shown potential in various therapeutic areas, including cancer and central nervous system (CNS) disorders. These compounds, recognized as "privileged scaffolds" in nature, have been studied extensively for their roles as anticancer antibiotics. (R)-1MeTIQ, in particular, has been identified as an endogenous agent with potential for preventing Parkinsonism in mammals. These compounds could also be promising candidates for treating infectious diseases like malaria, tuberculosis, HIV-infection, and more (Singh & Shah, 2017).
Behavioral and Neurochemical Studies
- Influence on Dopamine Metabolism : Studies have compared the effects of the R- and S-enantiomers of 1MeTIQ on dopamine metabolism and release in the rat striatum. Both enantiomers, including the R-1MeTIQ, demonstrated biphasic effects on exploratory locomotor activity. Interestingly, R-1MeTIQ, unlike its S-counterpart, did not block dopamine oxidation in brain regions with dopamine nerve endings. This indicates that R-1MeTIQ may have unique properties influencing neurotransmitter metabolism and behavior (Wąsik et al., 2012).
Synthesis and Chemical Properties
- Improvement of Synthesis Methods : Research has focused on improving the synthesis methods for (R)-1MeTIQ. New approaches have been developed for the asymmetric synthesis of tetrahydroisoquinolines, highlighting the importance of this compound in pharmaceutical applications. These methods aim to increase yield, purity, and enantiomeric excess, making the production of (R)-1MeTIQ more efficient and scalable for potential therapeutic use (Song Hong-rui, 2011).
Propriétés
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILYVQSKNWRDD-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.